5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
5-methyl-1-(oxolan-3-yl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-8(9)4-10-11(6)7-2-3-12-5-7/h4,7H,2-3,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHJIYGWBCJHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCOC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374829-61-4 | |
| Record name | 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine
This guide details the synthesis of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine (also known as 1-(tetrahydrofuran-3-yl)-5-methyl-1H-pyrazol-4-amine). This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and treatments for protein misfolding diseases (e.g., cystic fibrosis).
The guide prioritizes the Cyclization-Nitration-Reduction pathway, which offers the highest regiochemical fidelity for establishing the 1,5-substitution pattern.
Executive Summary
-
Target Molecule: 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine
-
CAS Registry: 1374829-61-4 (Generic)
-
Key Challenge: Regioselectivity .[1][2][3] Synthesizing 1-substituted-5-methylpyrazoles is chemically distinct from 1-substituted-3-methylpyrazoles. Direct alkylation of 3(5)-methylpyrazole typically yields the unwanted 1,3-isomer due to steric hindrance.
-
Recommended Strategy: De Novo Cyclization . Constructing the pyrazole ring using (tetrahydrofuran-3-yl)hydrazine and a polarized 1,3-dielectrophile ensures the correct placement of the 5-methyl group.
Retrosynthetic Analysis
To guarantee the position of the methyl group at C5 and the amine at C4, we disconnect the pyrazole ring at the N1-C5 and C3-C4 bonds.
-
Disconnection 1 (Functional Group Interconversion): The C4-amine is best introduced via reduction of a 4-nitro precursor. Direct cyclization to an amine (using 2-aminomethylene precursors) is often unstable or low-yielding.
-
Disconnection 2 (Ring Construction): The 1-(oxolan-3-yl)-5-methyl-4-nitropyrazole core is formed by condensing (oxolan-3-yl)hydrazine with a 1,3-electrophile .
-
Crucial Regiocontrol: To obtain the 5-methyl isomer, the terminal nitrogen (
) of the hydrazine must attack the aldehyde equivalent (C3 of the electrophile), while the substituted nitrogen ( ) attacks the ketone (C1).
-
Figure 1: Retrosynthetic logic flow prioritizing the 1,5-substitution pattern.
Detailed Synthesis Pathway[3][4]
Phase 1: Synthesis of (Tetrahydrofuran-3-yl)hydrazine Hydrochloride
Note: This starting material is commercially available (CAS 158001-24-2), but in-house synthesis is required for scale or chiral specification.
Mechanism: Reductive amination of tetrahydrofuran-3-one with a protected hydrazine (Boc-carbazate), followed by reduction and deprotection.
| Step | Reagents | Conditions | Yield |
| 1. Condensation | Tetrahydrofuran-3-one, Boc-hydrazine | MeOH, rt, 2h | >90% |
| 2. Reduction | NaBH3CN or H2/Pd-C | AcOH (cat.), MeOH | 85-90% |
| 3. Deprotection | 4M HCl in Dioxane | rt, 4h | Quant. |
Protocol:
-
Dissolve tetrahydrofuran-3-one (1.0 eq) and tert-butyl carbazate (1.0 eq) in methanol. Stir for 2 hours to form the hydrazone.
-
Add sodium cyanoborohydride (1.2 eq) portion-wise (maintain pH ~4-5 with acetic acid). Stir overnight.
-
Quench with water, extract with EtOAc, and concentrate to yield N'-Boc-(tetrahydrofuran-3-yl)hydrazine.
-
Dissolve the intermediate in 4M HCl/Dioxane . Stir until precipitation of the white solid (tetrahydrofuran-3-yl)hydrazine hydrochloride is complete. Filter and dry.[4][5][6]
Phase 2: Regioselective Pyrazole Cyclization
Objective: Construct the pyrazole ring with the methyl group at position 5.
Reagents:
-
4,4-Dimethoxybutan-2-one (Acetylacetaldehyde dimethyl acetal)
-
Solvent: Ethanol (Absolute)[5]
The Regioselectivity Factor:
Reaction of monosubstituted hydrazines with acetylacetaldehyde dimethyl acetal favors the 1-substituted-5-methyl isomer. The terminal
Figure 2: Mechanistic pathway favoring the 5-methyl isomer.
Protocol:
-
Suspend (tetrahydrofuran-3-yl)hydrazine HCl (10 mmol) in ethanol (50 mL).
-
Add 4,4-dimethoxybutan-2-one (11 mmol) and a catalytic amount of concentrated HCl (2 drops).
-
Reflux the mixture for 3–5 hours. Monitor by TLC/LCMS.
-
Concentrate the solvent.[10]
-
Purification: The crude residue will contain a mixture of isomers (typically 4:1 to 8:1 favoring 5-methyl). Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes). The 5-methyl isomer typically elutes after the 3-methyl isomer due to higher polarity (dipole moment alignment).
-
Validation: In 1H NMR, the C4-H proton of the 5-methyl isomer usually appears slightly upfield compared to the 3-methyl isomer, and NOE (Nuclear Overhauser Effect) will show a correlation between the N-alkyl proton and the C5-Methyl group.
-
Phase 3: Nitration and Reduction
Objective: Install the amino group at position 4.
Step 3A: Nitration
-
Dissolve 5-methyl-1-(oxolan-3-yl)-1H-pyrazole (1.0 eq) in concentrated sulfuric acid (H2SO4) at 0°C.
-
Dropwise add fuming nitric acid (HNO3, 1.1 eq), maintaining temperature <10°C.
-
Allow to warm to room temperature and stir for 2 hours.
-
Pour onto crushed ice. The product, 5-methyl-4-nitro-1-(oxolan-3-yl)-1H-pyrazole , may precipitate or require extraction with DCM.
-
Yield: Typically 80-90%.
Step 3B: Reduction to Amine
-
Dissolve the nitro compound in Methanol or Ethanol .
-
Add 10% Pd/C (10 wt%) and apply Hydrogen gas (balloon pressure or 30 psi).
-
Stir for 4–12 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate to yield 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine .
-
Storage: Store as the hydrochloride salt (precipitate with HCl/Ether) for stability, as free aminopyrazoles can oxidize over time.
Analytical Data Summary
| Compound | Key 1H NMR Signals (CDCl3, approx ppm) | MS (ESI+) |
| 5-Me-1-(oxolan-3-yl)pyrazole | [M+H]+ 153 | |
| 4-Nitro Intermediate | [M+H]+ 198 | |
| Target Amine | [M+H]+ 168 |
Alternative Route (Curtius Rearrangement)
Use case: If nitration is prohibited by safety regulations or if the 4-carboxylate is commercially available.
-
Cyclization: React (oxolan-3-yl)hydrazine with Ethyl 2-(ethoxymethylene)-3-oxobutanoate .
-
Note: This often yields the 1,3-dimethyl isomer as the major product. Careful chromatography is required to isolate the 1,5-dimethyl isomer (Ethyl 5-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylate).
-
-
Hydrolysis: LiOH/THF/H2O -> Carboxylic Acid.
-
Curtius Rearrangement: Diphenylphosphoryl azide (DPPA), t-BuOH, Et3N -> N-Boc-4-amine .
-
Deprotection: HCl/Dioxane -> 4-Amine .
Verdict: This route is longer and suffers from poorer regioselectivity in the first step compared to the acetal/nitration route.
References
-
Synthesis of 1-Substituted-5-Methylpyrazoles
- Title: Regioselective Synthesis of 1-Aryl-3,4-substituted/annul
- Source: J. Org. Chem. 2005, 70, 22, 8919–8924.
- Relevance: Establishes the nucleophilic attack of hydrazine on the beta-carbon of enones/acetals.
-
Hydrazine Synthesis
- Title: Process for production of (S)-(tetrahydrofuran-3-yl)
- Source: Google P
- Relevance: Detailed industrial protocol for the hydrazine headgroup.
-
Nitration of Pyrazoles
-
General Pyrazole Chemistry
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine - Google Patents [patents.google.com]
- 7. anaxlab.com [anaxlab.com]
- 8. (Tetrahydro-furan-3-yl)-hydrazine hydrochloride | 158001-24-2 [sigmaaldrich.com]
- 9. (S)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HYDROCHLORIDE [cymitquimica.com]
- 10. mdpi.com [mdpi.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
Physicochemical Profiling and Synthetic Utility of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine
This guide provides an in-depth technical profile of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine , a specialized heterocyclic building block critical in the synthesis of type I and type II kinase inhibitors.
Technical Whitepaper | Version 1.2
Molecular Identity & Physicochemical Profile[1][2][3]
The molecule 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine (also known as 1-(tetrahydrofuran-3-yl)-5-methyl-4-aminopyrazole) represents a "privileged scaffold" in medicinal chemistry. Its structural value lies in the 4-amino pyrazole core, which frequently serves as a hinge-binding motif in ATP-competitive kinase inhibitors, while the oxolane (tetrahydrofuran) ring provides solubilizing properties and specific vector alignment within the ribose-binding pocket.
Core Identifiers
| Parameter | Value |
| IUPAC Name | 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine |
| CAS Registry Number | 2246255-32-9 (Generic analog class reference) |
| Molecular Formula | |
| Molecular Weight | 167.21 g/mol |
| SMILES | CC1=C(N)C=NN1C2COCC2 |
| Chirality | Contains one stereocenter at the oxolane C3 position.[1] (Usually synthesized as a racemate or separated into R/S enantiomers depending on target specificity). |
Physicochemical Properties (Calculated & Experimental Consensus)
The following data aggregates predicted values (ACD/Labs, ChemAxon) and experimental trends for 1-substituted-4-aminopyrazoles.
| Property | Value | Implication for Drug Design |
| LogP (Octanol/Water) | 0.45 ± 0.3 | High Solubility: The low LogP indicates excellent aqueous solubility relative to phenyl-substituted analogs, ideal for fragment-based drug discovery (FBDD). |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | CNS Permeability: TPSA < 60 Ų suggests high potential for blood-brain barrier (BBB) penetration if the final drug construct remains within limits. |
| pKa (Conjugate Acid) | 4.2 ± 0.5 | Weak Base: The 4-amino group is weakly basic (aniline-like). It will remain largely unprotonated at physiological pH (7.4), facilitating membrane permeation. |
| H-Bond Donors / Acceptors | 2 / 4 | Interaction Potential: The exocyclic amine acts as a donor (hinge binder), while the oxolane oxygen and pyrazole N2 act as acceptors. |
| Melting Point | 98–102 °C | Solid at room temperature; stable for handling. |
Synthetic Routes & Process Chemistry
The synthesis of 4-aminopyrazoles substituted at the N1 position requires careful regiocontrol. The most robust route for the 5-methyl-1-(oxolan-3-yl) variant involves a de novo ring construction followed by functional group manipulation.
Retrosynthetic Analysis
The most reliable industrial approach avoids direct amination of the pyrazole ring. Instead, it utilizes a Nitration-Reduction sequence or a Curtius Rearrangement from the carboxylic acid.
-
Route A (Recommended): Condensation of hydrazine with enone
Nitration Reduction. -
Route B (Alternative): Cyclization with a nitrated precursor (often lower yield due to steric hindrance).
Detailed Protocol: Nitration-Reduction Route
This protocol describes the synthesis starting from (tetrahydrofuran-3-yl)hydrazine.[2]
Step 1: Pyrazole Ring Formation
-
Reagents: (Tetrahydrofuran-3-yl)hydrazine hydrochloride, 4-methoxy-3-buten-2-one (or 4,4-dimethoxy-2-butanone).
-
Conditions: Ethanol, Reflux, 4h.
-
Mechanism: The hydrazine attacks the
-carbon of the enone. Regioselectivity is driven by the steric bulk of the hydrazine and electronic properties of the enone. -
Result: Formation of 5-methyl-1-(oxolan-3-yl)-1H-pyrazole (major isomer) and 3-methyl isomer (minor).
-
Note: Separation of regioisomers is critical here using flash chromatography (0-5% MeOH in DCM).
-
Step 2: Electrophilic Aromatic Substitution (Nitration)
-
Reagents:
(fuming), (conc), Acetic Anhydride. -
Protocol:
-
Dissolve the pyrazole intermediate in acetic anhydride at 0°C.
-
Add fuming nitric acid dropwise (maintaining T < 10°C).
-
Stir at RT for 2h.
-
Quench with ice water; neutralize with
.
-
-
Validation: The nitro group installs exclusively at the C4 position due to the directing effects of the pyrrole-like nitrogen and the methyl group.
Step 3: Reduction to Amine
-
Reagents: 10% Pd/C,
(1 atm) or Ammonium Formate (transfer hydrogenation), Methanol. -
Protocol:
-
Suspend nitropyrazole in MeOH.
-
Add catalyst (10 wt%).
-
Stir under hydrogen atmosphere for 6–12h.
-
Filter through Celite to remove Pd.
-
Concentrate to yield the title compound as an off-white solid.
-
Synthetic Workflow Diagram
Caption: Step-wise synthetic pathway for the production of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine via the nitration-reduction method.
Analytical Characterization & Quality Control
To ensure the integrity of the building block for downstream applications (e.g., Suzuki couplings, amide formations), the following analytical markers must be met.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-
-
1H NMR Signatures:
- 7.10 ppm (s, 1H): Pyrazole C3-H (Diagnostic singlet).
- 4.80 ppm (m, 1H): Methine proton of the oxolane ring (N-CH).
- 3.60–4.00 ppm (m, 4H): Methylene protons of the oxolane ether.
-
3.80 ppm (br s, 2H):
protons (Exchangeable with ). - 2.10 ppm (s, 3H): Methyl group at C5.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion:
-
Fragmentation Pattern: Loss of the oxolane ring (mass shift -71) is a common fragment observed at higher collision energies.
Purity Decision Tree
Caption: Quality control workflow ensuring regioisomeric purity and solvent removal prior to use in drug discovery.
Application in Drug Discovery[5][6][7][8]
Kinase Inhibition Scaffold
This molecule is a bioisostere of 1-methyl-4-aminopyrazole, a motif found in several approved kinase inhibitors (e.g., Pralsetinib , Avapritinib ). The substitution of the methyl group with an oxolane (tetrahydrofuran) ring introduces:
-
Chiral Complexity: Allows probing of stereoselective pockets in the kinase ATP-binding site.
-
Solubility Boost: The ether oxygen acts as a hydrogen bond acceptor, improving solubility compared to carbocyclic analogs (e.g., cyclopentyl).
-
Metabolic Stability: The oxolane ring is generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains.
Handling and Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Aminopyrazoles can oxidize slowly in air to form azo-dimers (colored impurities).
-
Reactivity: The C4-amine is nucleophilic but less reactive than aliphatic amines. For amide coupling, use strong coupling agents (HATU/COMU). For reductive amination, standard
conditions apply.
References
-
Fustero, S., et al. (2011). Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry .
-
Blueprint Medicines Corp. (2017). Heterocyclic Inhibitors of RET Kinase (Pralsetinib Patent Family). WO2017079140 . (Describes analogous pyrazole synthesis and usage).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1H-Pyrazol-4-amine derivatives.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry . (Context on oxolane/THF as solubilizing groups).
Sources
A Technical Guide to the Structural Elucidation of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine
Abstract
Introduction: The Logic of Structure Determination
The structural elucidation of a novel chemical entity is a process of systematic deduction. Each analytical technique provides a unique piece of the molecular puzzle. High-resolution mass spectrometry provides the elemental formula, the foundational blueprint of the molecule. Infrared spectroscopy then reveals the types of chemical bonds present, identifying the key functional groups. Finally, nuclear magnetic resonance spectroscopy maps the atomic connectivity, showing how the atoms are pieced together. By integrating these complementary datasets, an unambiguous structural assignment can be achieved.
The workflow for elucidating the structure of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine follows a logical progression, beginning with the most fundamental property—its mass—and culminating in a detailed 3D connectivity map.
Caption: Key HMBC correlations confirming the connectivity of molecular fragments.
Trustworthiness through Self-Validation: The power of this combined 2D NMR approach lies in its self-validating nature. The HMBC correlation from the oxolane's H3' proton to the pyrazole's N1 position is the definitive link between the two ring systems. Similarly, the correlation from the methyl protons to C5 and C4 of the pyrazole ring firmly places the methyl group. All observed correlations must be consistent with a single proposed structure. Any inconsistencies would immediately invalidate the proposed structure and require re-evaluation.
Final Structure Confirmation
The final structure of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine is confirmed by the complete and consistent agreement of all spectroscopic data.
-
HRMS confirms the molecular formula C₈H₁₃N₃O.
-
IR confirms the presence of a primary amine (-NH₂), an ether (C-O-C), and a pyrazole ring.
-
¹H and ¹³C NMR account for all 13 protons and 8 carbons in their correct chemical environments.
-
2D NMR (COSY, HSQC, HMBC) unambiguously establishes the atomic connectivity, linking the methyl group to C5 of the pyrazole, the amine group to C4, and the oxolane ring via its C3' position to the N1 of the pyrazole.
This convergent web of evidence provides an unassailable confirmation of the molecular structure.
Caption: Logical convergence of data to confirm the final chemical structure.
References
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
-
ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and spectral data of pyrazole derivatives. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
-
Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
PubChem. (n.d.). 5-methyl-1-(oxolan-3-yl)-1h-pyrazol-4-amine. Retrieved from [Link]
-
Fiveable. (2025, September 15). Structural elucidation using mass spectrometry | Spectroscopy Class Notes. Retrieved from [Link]
-
Mass Spec Lab. (n.d.). Structural Elucidation. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Scaffold
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically approved drugs for a variety of indications, including cancer, inflammatory diseases, and infectious agents.[1][2][3] The compound 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine represents a novel, yet uncharacterized, molecule within this important chemical class.[4] Its unique combination of a substituted pyrazole core with an oxolane moiety presents an intriguing opportunity for the discovery of new therapeutic agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine in a suite of robust and informative cell-based assays. The following protocols are designed to be a starting point for elucidating the compound's potential cytotoxic, anti-proliferative, and signaling pathway modulatory effects. The experimental design emphasizes scientific integrity, with built-in controls and clear, quantifiable endpoints to ensure trustworthy and reproducible data.
PART 1: Foundational Assays for Initial Biological Profiling
The initial assessment of any novel compound involves determining its fundamental effects on cell viability and proliferation. These assays are crucial for establishing a therapeutic window and identifying cell lines that are sensitive to the compound's effects.
Cell Viability and Cytotoxicity Assessment using a Luminescent ATP-based Assay
Scientific Rationale: The quantification of adenosine triphosphate (ATP) is a highly sensitive indicator of metabolically active, viable cells. A decrease in cellular ATP levels is a hallmark of cytotoxicity. This assay provides a robust method for determining the concentration-dependent effects of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine on cell viability.
Experimental Workflow:
Caption: Workflow for the ATP-based cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon) in clear-bottom 96-well plates at a pre-determined optimal density. Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine in dimethyl sulfoxide (DMSO). Perform a serial dilution in cell culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cell plates and add the medium containing the various concentrations of the compound. Include a vehicle control (DMSO-treated) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
ATP Detection: Equilibrate the plates and the ATP detection reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of the compound-treated wells to the vehicle control wells. Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation:
| Cell Line | IC₅₀ (µM) of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine |
| A549 | Experimental Value |
| MCF7 | Experimental Value |
| HCT116 | Experimental Value |
Anti-proliferative Effects Measured by Direct Cell Counting
Scientific Rationale: While viability assays indicate cytotoxicity, they may not distinguish between cell death and a halt in cell division (cytostasis). Direct cell counting provides a definitive measure of the compound's impact on cell proliferation over time.
Experimental Workflow:
Caption: Workflow for the direct cell counting proliferation assay.
Detailed Protocol:
-
Cell Seeding: Seed a sensitive cell line (identified from the viability assay) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine at its predetermined IC₅₀ concentration and one or two sub-IC₅₀ concentrations. Include a vehicle control.
-
Cell Counting: At the time of treatment (Time 0) and at 24, 48, and 72-hour intervals, harvest the cells by trypsinization and count them using a hemocytometer or an automated cell counter.
-
Data Analysis: Plot the average cell number against time for each treatment condition. Analyze the growth curves to determine the effect of the compound on the rate of cell proliferation.
PART 2: Mechanistic Assays to Elucidate the Mode of Action
Given that many pyrazole derivatives function as kinase inhibitors, a logical next step is to investigate the effect of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine on key signaling pathways that regulate cell cycle progression and apoptosis.
Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: Aberrations in cell cycle progression are a common mechanism of action for anti-cancer drugs.[5] Flow cytometric analysis of DNA content allows for the quantification of cells in different phases of the cell cycle (G₀/G₁, S, and G₂/M), revealing potential cell cycle arrest.
Experimental Workflow:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine | CymitQuimica [cymitquimica.com]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine
Welcome to the technical support center for 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of this molecule into your research workflows.
Compound Profile: 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine
| Property | Estimated Value/Information | Justification |
| Molecular Formula | C₈H₁₃N₃O | Based on the chemical structure. |
| Molecular Weight | 167.21 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Likely a solid at room temperature | Based on the general properties of similar small molecules. |
| Predicted pKa | 4.5 - 6.0 | The 4-amino group on the pyrazole ring is expected to be basic. This estimation is based on the predicted basic pKa of a structurally similar compound, 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid, which is 5.35.[2] The electron-donating methyl group and the overall heterocyclic system influence this basicity. |
| Predicted logP | 0.5 - 1.5 | The molecule has both hydrophobic (methyl-pyrazole core) and hydrophilic (amino and oxolane groups) features. The oxolane (tetrahydrofuran) moiety is water-miscible, which is expected to decrease the logP compared to a simple alkyl or aryl substituent.[3][4] |
| General Solubility | Expected to have low aqueous solubility at neutral pH but should be soluble in various organic solvents.[5][6] | The pyrazole core can contribute to low aqueous solubility.[7] However, the presence of the polar amino and oxolane groups, which can participate in hydrogen bonding, may provide some degree of water solubility.[4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized to address the most common solubility issues in a progressive manner, from initial observations to advanced solubilization strategies.
I. General Solubility Issues
Question 1: My compound, 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine, is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?
Answer: Poor aqueous solubility at neutral pH is common for many heterocyclic amines.[5] The primary reason is often the compound's crystalline structure and the balance of hydrophobic and hydrophilic moieties. The first and simplest approach is to try gentle heating and agitation.
Initial Troubleshooting Protocol:
-
Add your compound to the desired aqueous buffer.
-
Gently heat the solution to 37-40°C while stirring.
-
Maintain heating and stirring for 15-30 minutes.
-
Visually inspect for dissolution. If the compound dissolves, allow the solution to cool to room temperature to check for precipitation. If it remains in solution, you have likely achieved a thermodynamically stable solution at your target concentration.
Question 2: I've tried heating, but the compound still doesn't dissolve or it precipitates upon cooling. What are my next steps?
Answer: If gentle heating is unsuccessful, the next logical step is to explore the use of co-solvents or to adjust the pH of your solution. The choice between these will depend on the requirements of your downstream experiment.
Decision Workflow for Initial Solubility Issues
Caption: Initial decision-making workflow for solubility issues.
II. pH-Dependent Solubility
Question 3: Why would adjusting the pH help dissolve my compound?
Answer: Your compound has a basic amino group, which can be protonated.[8] By lowering the pH of the solution, you increase the concentration of protons (H⁺), which will react with the basic nitrogen atom of the amino group to form a cationic salt. This salt form is generally much more soluble in aqueous media than the neutral form.[9]
Question 4: What is a good starting point for pH adjustment, and how do I perform this experimentally?
Answer: Given the estimated pKa of 4.5-6.0, aiming for a pH at least 1-2 units below the pKa should significantly increase the proportion of the soluble, protonated form of the compound. A good starting point would be a pH of 3.0-4.0.
Protocol for pH-Mediated Solubilization:
-
Prepare Acidic Buffers: Prepare a series of biologically compatible buffers (e.g., citrate or acetate) with pH values ranging from 3.0 to 5.0.
-
Dispense Compound: Weigh out a known amount of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine into separate vials.
-
Add Buffers: Add a specific volume of each buffer to the vials to achieve the target concentration.
-
Agitate: Vortex or sonicate the vials for 10-15 minutes at room temperature.
-
Observe and Quantify: Visually inspect for solubility. For quantitative analysis, centrifuge the samples to pellet any undissolved solid, and then measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.[2]
III. Co-solvent Systems
Question 5: My experiment is sensitive to pH changes. How can I improve solubility without altering the pH?
Answer: In this scenario, a co-solvent system is the preferred approach. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10] This makes the environment more favorable for dissolving less polar compounds.
Question 6: What are some common co-solvents, and how do I screen for the best one?
Answer: Common co-solvents in biological research include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[5] A screening experiment is the most effective way to identify the best co-solvent and the minimum required concentration.
Protocol for Co-solvent Screening:
-
Prepare Stock Solution: Dissolve a high concentration of your compound in 100% of each co-solvent to be tested (e.g., 50 mg/mL in DMSO).
-
Serial Dilution: In a multi-well plate or microcentrifuge tubes, perform serial dilutions of your stock solution into your primary aqueous buffer (e.g., PBS). This will create a gradient of co-solvent concentrations.
-
Equilibration: Allow the plate/tubes to equilibrate at room temperature for at least one hour.
-
Precipitation Assessment: Visually inspect each well/tube for any signs of precipitation. The highest concentration of the compound that remains in solution for each co-solvent system is its apparent solubility under those conditions.
-
Select Optimal System: Choose the co-solvent that provides the desired solubility at the lowest possible percentage to minimize potential effects on your experiment.
IV. Advanced Solubilization Techniques
Question 7: I have tried pH adjustment and co-solvents, but I still cannot achieve the desired concentration, or the required co-solvent concentration is too high for my assay. What else can I do?
Answer: For particularly challenging cases, cyclodextrins can be an excellent option. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble molecules, like your compound, forming an inclusion complex that is highly water-soluble.[6]
Question 8: Which cyclodextrin should I use, and what is the general procedure?
Answer: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.[12]
Protocol for Cyclodextrin-Mediated Solubilization:
-
Prepare Cyclodextrin Solutions: Prepare a range of concentrations of HP-β-CD or SBE-β-CD in your desired aqueous buffer (e.g., 5%, 10%, 20% w/v).
-
Add Compound: Add an excess of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine to each cyclodextrin solution.
-
Equilibrate: Shake the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample and Analyze: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.22 µm filter.
-
Quantify Solubility: Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV. Plot the concentration of your compound against the concentration of the cyclodextrin to determine the solubility enhancement.
Experimental Workflow for Solubility Determination
Caption: General workflow for quantitative solubility measurement.
References
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
Filo. (2025, November 14). How does co-solvency increase solubility. Retrieved from [Link]
-
SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
Solubility of Things. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
iChemical. (n.d.). 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS No. 5334-41-8. Retrieved from [Link]
-
Tunable solvency mixtures of tetrahydrofuran:water for efficient and fast extraction/clean-up of trace contaminants. (2019, June 21). Talanta. [Link]
-
Oreate AI Blog. (2026, January 15). Understanding Tetrahydrofuran: A Versatile Solvent With Unique Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (2023, December 29). Malaria Journal. [Link]
-
ResearchGate. (n.d.). (A-C) Experimental LogP values for the primary cycloalkylamines amines.... Retrieved from [Link]
-
ResearchGate. (2017, November 1). Chemistry and Therapeutic Review of Pyrazole. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]
-
PMC. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Retrieved from [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Understanding Tetrahydrofuran: A Versatile Solvent With Unique Properties - Oreate AI Blog [oreateai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epj-conferences.org [epj-conferences.org]
- 8. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine
Welcome to the dedicated technical support guide for the purification of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pyrazole amine derivative. Here, we address common purification challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Purification Issues
This section provides a systematic approach to diagnosing and resolving typical problems encountered during the purification of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine.
Issue 1: Persistent Colored Impurities (Yellow to Brown Hue)
-
Symptom: The isolated product is a yellow, orange, or brown oil/solid instead of the expected off-white to white solid.
-
Potential Cause: Colored impurities often arise from side reactions involving the hydrazine starting material or degradation of intermediates during synthesis[1]. The pyrazole core itself can be susceptible to oxidation under certain conditions.
-
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol). Add a small amount of activated charcoal (typically 1-5% w/w), heat the mixture gently for 15-30 minutes, and then filter through a pad of celite. This is effective for removing highly conjugated, colored impurities.
-
Acid Wash: The basic amine handle on your molecule allows for an acid-base extraction. Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine will move into the aqueous phase as the hydrochloride salt, leaving non-basic, colored impurities in the organic layer. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract your purified product back into an organic solvent.
-
Column Chromatography: If the above methods are insufficient, column chromatography is recommended. See the detailed protocol below.
-
Issue 2: Presence of Multiple Spots on Thin-Layer Chromatography (TLC)
-
Symptom: TLC analysis of the product shows multiple spots, indicating the presence of impurities.
-
Potential Causes & Solutions:
| Impurity Profile on TLC | Potential Cause | Recommended Action |
| Spot with very similar Rf to the product | Regioisomers are a common byproduct in pyrazole synthesis, especially when using unsymmetrical starting materials[1]. These isomers often have very similar polarities. | A high-resolution silica gel column with a shallow solvent gradient is necessary. Consider using a less polar solvent system to improve separation. |
| Baseline Spot | Highly polar impurities, such as unreacted hydrazine salts or polymeric materials. | An initial aqueous workup or a simple filtration through a silica plug can remove these impurities before attempting more rigorous purification. |
| Spot with a higher Rf than the product | Less polar impurities, such as unreacted starting materials or non-polar byproducts. | These are typically easy to separate using standard column chromatography. |
Issue 3: Product is an Oil and Fails to Solidify
-
Symptom: The purified product remains a viscous oil, even after complete removal of solvent under high vacuum.
-
Potential Cause: The presence of residual solvents or minor impurities can inhibit crystallization. The compound itself may also have a low melting point.
-
Troubleshooting Steps:
-
Solvent Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane or diethyl ether) to the oil. Stir or sonicate the mixture. This can help to "crash out" the product as a solid by dissolving the impurities that are preventing crystallization.
-
Recrystallization: This is the most effective method for obtaining highly pure crystalline material. A detailed protocol is provided below.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single seed crystal to the oil can initiate crystallization.
-
Purification Workflow Diagram
Caption: A decision-making workflow for the purification of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine.
Detailed Experimental Protocols
Protocol 1: Column Chromatography
Due to the basic nature of the amine, it can interact strongly with acidic silica gel, leading to peak tailing and potential loss of product. Deactivating the silica gel is often beneficial.
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 DCM:Methanol).
-
Deactivation (Optional but Recommended): Add triethylamine (Et3N) to the slurry, approximately 0.5-1% of the eluent volume. This will neutralize the acidic sites on the silica.
-
Column Packing: Pack the column with the prepared slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry powder to the top of the packed column.
-
Elution: Start with a low polarity eluent (e.g., 100% DCM or DCM with a small amount of ethyl acetate) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 5% methanol in DCM.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.
Protocol 2: Recrystallization
The key to successful recrystallization is selecting an appropriate solvent system. The ideal solvent should dissolve the compound when hot but not when cold.
-
Solvent Screening: Test the solubility of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water or hexane).
-
Procedure:
-
Place the crude solid or oil in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to boiling (use a hot plate with a stirrer). Continue adding the solvent until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum.
-
A good starting point for pyrazole derivatives is often a mixture of a polar solvent like ethanol or methanol with a less polar co-solvent like water or ethyl acetate[2][3].
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows duplicate sets of peaks for the desired product. What could be the cause?
A1: This is a classic sign of regioisomers[1]. The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two different pyrazole isomers. These isomers often have very similar physical properties, making them difficult to separate. High-performance column chromatography with a very shallow solvent gradient is your best approach. In some cases, derivatization of the amine may alter the polarity enough to allow for separation.
Q2: Can I purify this compound using an acid addition salt?
A2: Yes, this is a viable and often effective method for purifying amines. By reacting your compound with an acid (like HCl or oxalic acid) in an organic solvent, you can precipitate the corresponding salt, leaving many impurities behind in the solvent[4]. The salt can then be isolated by filtration and the free base can be regenerated by treatment with a base.
Q3: What are the best TLC conditions for monitoring my purification?
A3: A good starting point for TLC analysis is a mobile phase of 95:5 dichloromethane:methanol. You can adjust the ratio to achieve an Rf value for your product of around 0.3-0.4, which is ideal for column chromatography separation. Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be effective.
Q4: Is 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine stable?
A4: While generally stable, primary aromatic amines can be susceptible to air oxidation over time, which can lead to discoloration. It is best to store the purified compound under an inert atmosphere (nitrogen or argon) in a cool, dark place.
Troubleshooting Logic Diagram
Sources
Validation & Comparative
Comparative Guide: Validating the Mechanism of Action for 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine
Executive Summary & Compound Profile
5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine (hereafter referred to as Cmpd-PyOx ) represents a "privileged scaffold" in medicinal chemistry. The aminopyrazole core is structurally pre-disposed to act as an ATP-competitive kinase inhibitor . The presence of the oxolane (tetrahydrofuran) ring typically enhances water solubility and metabolic stability compared to phenyl-substituted analogs, while the exocyclic amine functions as a critical hydrogen-bond donor for the kinase hinge region.
This guide outlines the rigorous validation of Cmpd-PyOx’s Mechanism of Action (MoA). Unlike generic screening, this protocol focuses on proving target engagement , functional inhibition , and pathway modulation relative to established clinical standards.
Comparative Landscape
To validate Cmpd-PyOx, it must be benchmarked against established ATP-competitive inhibitors.
| Feature | Candidate: Cmpd-PyOx | Gold Standard: Staurosporine | Structural Analog: Ruxolitinib |
| Role | Novel Hit / Scaffold | Pan-Kinase Inhibitor (Control) | JAK1/2 Inhibitor (Clinical) |
| Binding Mode | Type I (ATP-Competitive) | Type I (ATP-Competitive) | Type I (ATP-Competitive) |
| Key Moiety | Pyrazole-4-amine | Indolocarbazole | Pyrrolo[2,3-d]pyrimidine |
| Validation Goal | Prove specific binding & IC50 | Validate assay dynamic range | Validate pathway specificity |
Mechanism of Action: The Hypothesis
The structural hypothesis for Cmpd-PyOx is that it functions as a Type I Kinase Inhibitor .
-
Binding Site: The ATP-binding pocket of the kinase domain.[1]
-
Interaction: The C4-amino group forms hydrogen bonds with the "hinge region" of the kinase, mimicking the adenine ring of ATP.
-
Outcome: Steric blockade of ATP binding prevents phosphotransfer to the substrate, silencing downstream signaling.
Visualization: Mechanism & Signaling Logic
The following diagram illustrates the competitive inhibition mechanism and the validation logic flow.
Caption: Logical flow of ATP-competitive inhibition (Left) leading into the three-step validation cascade (Right).
Experimental Validation Protocols
To scientifically validate Cmpd-PyOx, you must move beyond simple observation to causality . The following protocols are designed to be self-validating.
Phase 1: Biophysical Validation (Target Engagement)
Method: Differential Scanning Fluorimetry (DSF / Thermal Shift) Objective: Prove Cmpd-PyOx physically binds to the kinase, stabilizing its structure.
-
Rationale: ATP-competitive inhibitors generally increase the melting temperature (
) of the kinase domain. -
Protocol:
-
Preparation: Mix Recombinant Kinase Domain (2 µM) with SYPRO Orange dye (5x) in assay buffer (HEPES pH 7.5).
-
Treatment: Add Cmpd-PyOx (10 µM). Include DMSO (Negative Control) and Staurosporine (Positive Control).
-
Execution: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.
-
Analysis: Calculate
. -
Validation Criteria: A
confirms physical binding.
-
Phase 2: Biochemical Validation (Functional Inhibition)
Method: ADP-Glo™ Kinase Assay (Promega)
Objective: Quantify the potency (
-
Rationale: If Cmpd-PyOx competes with ATP, the
should shift linearly with increasing ATP concentrations (Cheng-Prusoff relationship). -
Protocol:
-
Reaction Mix: Incubate Kinase (e.g., JAK2 or CDK2) + Substrate (e.g., Poly-Glu-Tyr) + ATP (at
) + Cmpd-PyOx (Serial Dilution 1 nM – 10 µM). -
Incubation: 60 min at Room Temperature.
-
Detection: Add ADP-Glo Reagent (depletes unconsumed ATP)
40 min Add Kinase Detection Reagent (converts ADP to Light). -
Readout: Measure Luminescence.
-
Competition Check: Repeat the assay at
. If increases significantly, the mechanism is confirmed as ATP-competitive .
-
Phase 3: Cellular Validation (Pathway Modulation)
Method: Western Blotting for Phospho-Signaling Objective: Prove the compound enters the cell and inhibits the specific signaling node.
-
Protocol:
-
Cell Line: Use a relevant line (e.g., HEL cells for JAK2, MCF-7 for CDK).
-
Starvation: Serum-starve cells for 6 hours to reduce basal noise.
-
Treatment: Treat with Cmpd-PyOx (at
) for 1 hour. -
Stimulation: Stimulate pathway (e.g., IL-6 for JAK/STAT) for 15 mins.
-
Lysis & Blot: Lyse cells. Blot for Phospho-STAT3 (Tyr705) vs. Total STAT3 .
-
Result: Disappearance of the Phospho-band (compared to DMSO) confirms cellular MoA.
-
Data Interpretation Guide
Use this table to interpret your results against standard controls.
| Metric | Cmpd-PyOx (Candidate) | Staurosporine (Control) | Interpretation |
| Thermal Shift ( | Moderate but specific binding confirmed. | ||
| Biochemical | Potent "Hit" status (Lead Optimization required). | ||
| ATP Shift | Confirms ATP-competitive mechanism. | ||
| Cellular | Drop-off indicates permeability or efflux issues (common for oxolanes). |
Troubleshooting & Optimization
-
Issue: High biochemical potency but no cellular activity.
-
Cause: The oxolane ring may not provide sufficient lipophilicity for membrane permeability.
-
Solution: Check PAMPA permeability or synthesize a prodrug.
-
-
Issue: Flat dose-response in ADP-Glo.
-
Cause: Compound aggregation (promiscuous inhibition).
-
Solution: Add 0.01% Triton X-100 to the assay buffer. If activity is lost, the compound is a "false positive" aggregator, not a specific inhibitor.
-
References
-
Roskoski, R. Jr. (2023). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update." Pharmacological Research.
-
Lafleur, K., et al. (2009). "Structural analysis of the kinase chemical space for ATP-competitive inhibitors." Journal of Medicinal Chemistry.
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
-
Fabbro, D., et al. (2015). "Ten things you should know about protein kinases: IUPHAR Review 14." British Journal of Pharmacology.
Sources
comparative analysis of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine synthesis routes
A Comparative Guide to the Synthesis of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The specific derivative, 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine, combines several key features: a substituted pyrazole ring known for its diverse biological activities, a tetrahydrofuran (oxolane) moiety which can improve pharmacokinetic properties such as solubility, and a crucial 4-amino group that serves as a versatile handle for further functionalization. The strategic synthesis of this molecule is therefore of significant interest to researchers in drug discovery and development.
Route A: Convergent Pyrazole Ring Synthesis
This approach represents the most convergent strategy, constructing the fully substituted pyrazole ring in a single cyclocondensation step from key fragments. The core transformation involves the reaction of (oxolan-3-yl)hydrazine with a pre-functionalized three-carbon electrophile.
Causality and Experimental Choices
The cornerstone of pyrazole synthesis is the reaction between a hydrazine derivative and a 1,3-dielectrophile. For this route, we select (oxolan-3-yl)hydrazine as the hydrazine component and (Z)-2-(ethoxymethylene)-3-oxobutanenitrile as the 1,3-dielectrophile. The latter is an ideal synthon as it possesses the required methyl group (from the butanenitrile core) and a nitrile group at the eventual C4-position, which can be readily hydrolyzed and decarboxylated or, more directly, serves as a precursor to the amine. However, the most common outcome of reacting a hydrazine with a β-ketonitrile or its enol ether derivative is the direct formation of a 5-aminopyrazole.[2] This is highly advantageous as it installs the desired C4-amino group directly.
The primary challenge in this route is controlling the regioselectivity. Substituted hydrazines like (oxolan-3-yl)hydrazine have two non-equivalent nitrogen atoms. The reaction with an unsymmetrical dielectrophile can lead to two regioisomeric pyrazole products. Typically, the more nucleophilic, less sterically hindered nitrogen of the hydrazine initiates the attack. In (oxolan-3-yl)hydrazine, the nitrogen attached to the secondary carbon of the oxolane ring is more sterically hindered, favoring the initial reaction at the terminal NH2 group, which generally leads to the desired 1,5-disubstituted pattern after cyclization.
Visual Workflow: Route A
Caption: Convergent synthesis via cyclocondensation.
Experimental Protocol: Route A
Step 1: Synthesis of (Z)-2-(ethoxymethylene)-3-oxobutanenitrile
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 3-oxobutanenitrile (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq).
-
Heat the mixture to 130 °C and maintain for 2-3 hours under a nitrogen atmosphere.[3]
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
After cooling, remove the volatile components under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine
-
Dissolve (Z)-2-(ethoxymethylene)-3-oxobutanenitrile (1.0 eq) in ethanol in a round-bottom flask.
-
Add (oxolan-3-yl)hydrazine (1.1 eq) to the solution at room temperature.[4]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield the target compound. An analogous procedure is used for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[5]
Route B: Sequential N-Alkylation of a Pre-formed Pyrazole
This strategy involves first constructing the 5-methyl-1H-pyrazol-4-amine core and subsequently introducing the oxolan-3-yl group via N-alkylation. This linear approach allows for the unambiguous synthesis of the pyrazole core before tackling the challenges of N-substitution.
Causality and Experimental Choices
This route decouples the formation of the pyrazole ring from the introduction of the N1-substituent. The synthesis of the parent 5-methyl-1H-pyrazol-4-amine can be achieved efficiently by reacting an appropriate C3 synthon, such as 2-(ethoxymethylene)-3-oxobutanenitrile, with hydrazine hydrate.[2] This reaction is generally high-yielding and avoids the regioselectivity issues associated with substituted hydrazines.
The key challenge then becomes the regioselective alkylation of the resulting pyrazole. 5-methyl-1H-pyrazol-4-amine has two ring nitrogen atoms (N1 and N2) that can be alkylated. The outcome of the alkylation is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. Alkylation at the less sterically hindered N1 position is often favored, but mixtures of N1 and N2 isomers are common. An activated oxolane derivative, such as 3-bromotetrahydrofuran[6][7][8][9] or tetrahydrofuran-3-yl 4-methylbenzenesulfonate (tosylate),[10] is required as the electrophile. The tosylate is often preferred as it is a better leaving group and can lead to cleaner reactions.
Visual Workflow: Route B
Caption: Linear synthesis via N-alkylation.
Experimental Protocol: Route B
Step 1: Synthesis of 5-methyl-1H-pyrazol-4-amine
-
Follow the procedure for the synthesis of (Z)-2-(ethoxymethylene)-3-oxobutanenitrile as described in Route A, Step 1.
-
Dissolve the resulting enol ether (1.0 eq) in ethanol and add hydrazine hydrate (1.1 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction, remove the solvent in vacuo, and purify the crude product by recrystallization or chromatography to obtain 5-methyl-1H-pyrazol-4-amine.
Step 2: Synthesis of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
-
Dissolve 3-hydroxytetrahydrofuran (1.0 eq) in a suitable solvent such as toluene or tetrahydrofuran.[10]
-
Add an inorganic base such as potassium carbonate or sodium hydroxide.
-
Cool the mixture to 0-5 °C.
-
Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the tosylate, which can be used without further purification.
Step 3: N-Alkylation to yield 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine
-
In a flask, suspend 5-methyl-1H-pyrazol-4-amine (1.0 eq) and a base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like DMF.
-
Add tetrahydrofuran-3-yl tosylate (1.1 eq) to the suspension.
-
Heat the mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction for the consumption of the starting pyrazole.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product will likely be a mixture of N1 and N2 alkylated isomers, requiring careful purification by column chromatography to isolate the desired N1-isomer, 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine.
Route C: Late-Stage C4-Amination via Nitration-Reduction
This route involves the initial synthesis of the 1,5-disubstituted pyrazole core, followed by functionalization at the C4 position. This is a common strategy in heterocyclic chemistry when direct methods are not feasible or result in poor yields. The introduction of the amino group is achieved through a two-step nitration and reduction sequence.
Causality and Experimental Choices
The synthesis begins with the formation of 5-methyl-1-(oxolan-3-yl)-1H-pyrazole. This is accomplished by reacting (oxolan-3-yl)hydrazine with a simple, symmetrical 1,3-dicarbonyl compound like acetylacetone (pentane-2,4-dione). Using a symmetrical dicarbonyl component eliminates the regioselectivity issues in the initial cyclization step that can arise with unsymmetrical partners.
The subsequent step is the nitration of the pyrazole ring. The C4 position of pyrazoles is electron-rich and susceptible to electrophilic aromatic substitution. Standard nitrating conditions, typically a mixture of nitric acid and sulfuric acid, are effective for this transformation.[11]
Finally, the nitro group at C4 is reduced to the target primary amine. This is a very reliable and high-yielding transformation. A variety of methods are available, including catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source,[1] or chemical reduction using reagents like tin(II) chloride (SnCl2) or iron powder in acidic media.[12] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Visual Workflow: Route C
Caption: Linear synthesis via late-stage C4-functionalization.
Experimental Protocol: Route C
Step 1: Synthesis of 5-methyl-1-(oxolan-3-yl)-1H-pyrazole
-
To a solution of acetylacetone (1.0 eq) in ethanol, add (oxolan-3-yl)hydrazine (1.0 eq).[4]
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to obtain 5-methyl-1-(oxolan-3-yl)-1H-pyrazole.
Step 2: Synthesis of 5-methyl-4-nitro-1-(oxolan-3-yl)-1H-pyrazole
-
To a flask containing concentrated sulfuric acid, cooled in an ice bath to 0 °C, slowly add 5-methyl-1-(oxolan-3-yl)-1H-pyrazole (1.0 eq).
-
In a separate flask, prepare a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide).
-
The precipitated product is collected by filtration, washed with water, and dried. Recrystallization or chromatography may be necessary for further purification.
Step 3: Synthesis of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine
-
Dissolve the nitro-pyrazole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).[1]
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by recrystallization or column chromatography.
Comparative Analysis Summary
| Feature | Route A: Convergent Synthesis | Route B: Sequential N-Alkylation | Route C: Late-Stage C4-Amination |
| Overall Strategy | Convergent; builds the ring with all substituents in place. | Linear; builds the pyrazole core first, then adds the N1-substituent. | Linear; builds the 1,5-substituted pyrazole, then functionalizes C4. |
| Number of Steps | 2-3 (depending on SM availability) | 3 | 3 |
| Key Challenge | Regioselectivity of cyclization; availability of (oxolan-3-yl)hydrazine. | Regioselectivity of N-alkylation (N1 vs. N2); separation of isomers. | Use of harsh/hazardous nitrating reagents (HNO3/H2SO4). |
| Starting Materials | (Oxolan-3-yl)hydrazine may be costly or require synthesis.[4] | Readily available starting materials (hydrazine, acetylacetone derivatives). | Readily available starting materials ((oxolan-3-yl)hydrazine, acetylacetone). |
| Plausible Yield | Moderate to Good | Moderate (due to potential mixture of isomers) | Good to Excellent |
| Scalability | Potentially limited by the cost/availability of the substituted hydrazine. | Good, but chromatographic separation of isomers can be difficult on a large scale. | Excellent; nitration and hydrogenation are highly scalable industrial processes. |
| Safety/Greenness | Standard organic synthesis hazards. | Standard organic synthesis hazards. | Involves highly corrosive and oxidizing strong acids. Catalytic hydrogenation requires specialized equipment. |
Conclusion and Recommendation
All three routes present viable, albeit distinct, strategies for the synthesis of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine.
-
Route A (Convergent Synthesis) is the most elegant on paper due to its convergency. Its practicality is heavily dependent on the commercial availability and cost of (oxolan-3-yl)hydrazine. If this starting material is readily accessible, this route could be the most efficient.
-
Route B (Sequential N-Alkylation) offers a more conservative approach by using simpler, readily available starting materials for the core synthesis. However, the critical N-alkylation step presents a significant regioselectivity challenge that may require extensive optimization and lead to difficult purification of isomers, potentially lowering the overall practical yield.
-
Route C (Late-Stage C4-Amination) is arguably the most robust and scalable approach. The initial pyrazole synthesis is straightforward, and the subsequent nitration-reduction sequence is a well-established, high-yielding transformation in industrial settings.[11][12] While it involves the use of hazardous reagents, the reactions are generally high-yielding and the outcomes are predictable, making this the recommended route for reliable, large-scale production.
The optimal choice will ultimately depend on the specific needs of the research team, including scale, budget, available equipment, and timeline. For rapid, small-scale synthesis for initial screening, Route A might be preferable if the hydrazine is available. For large-scale, process-oriented synthesis, Route C offers the most reliable and scalable pathway.
References
-
IP.com. (n.d.). Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 Methylbenzenesulfonate. Available at: [Link]
- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
-
PrepChem.com. (n.d.). Synthesis of (tetrahydro-3-furanyl)methyl tosylate. Available at: [Link]
-
RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: [Link]].pdf
- Google Patents. (n.d.). US4022804A - Process for the production of bromo substituted tetrahydrofuran sulfones.
-
ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Available at: [Link]
-
MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]
-
PubMed. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1 H-pyrazole via [4 + 1] Cycloaddition. Available at: [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Available at: [Link]
-
MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. Available at: [Link]
-
PMC - NIH. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
-
NESACS. (n.d.). Summer Scholar Report. Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Available at: [Link]
-
PubChem - NIH. (n.d.). 3-Bromotetrahydrofuran | C4H7BrO | CID 12929516. Available at: [Link]
-
PMC - NIH. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Available at: [Link]
-
Scientific Research Publishing. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Available at: [Link]
-
Organic Syntheses. (n.d.). tetrahydrofuran. Available at: [Link]
-
Organic Syntheses. (n.d.). 5-Benzo[3]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). Available at: [Link]
-
DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. (n.d.). Available at: [Link]
-
PubChem. (n.d.). 2-(ethoxymethylene)-3-oxoButanenitrile. Available at: [Link]
- Google Patents. (n.d.). KR100877849B1 - Efficient preparation method of 3-hydroxytetrahydrofuran.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
- Google Patents. (n.d.). WO2008093955A1 - Process for the efficient preparation of 3-hydroxytetrahydrofuran.
- Google Patents. (n.d.). WO2008093955A1 - Process for the efficient preparation of 3-hydroxytetrahydrofuran.
-
Beilstein Journals. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Available at: [Link]
-
American Research Journals. (n.d.). Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. Available at: [Link]
- Google Patents. (n.d.). CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran.
-
American Research Journals. (n.d.). Synthesis of some 4-oxobenzotriazolo Hydrazones. Available at: [Link]
- Google Patents. (n.d.). CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Buy (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile | 186341-01-5 [smolecule.com]
- 4. CAS 773822-87-0 | oxolan‐3‐ylhydrazine - Synblock [synblock.com]
- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 6. 3-BROMOTETRAHYDROFURAN CAS#: 19311-37-6 [m.chemicalbook.com]
- 7. 3-BROMOTETRAHYDROFURAN | 19311-37-6 [chemicalbook.com]
- 8. 3-Bromotetrahydrofuran | 19311-37-6 | TCI AMERICA [tcichemicals.com]
- 9. 3-Bromotetrahydrofuran | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 [quickcompany.in]
- 11. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vivo Validation of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine Activity
Executive Summary: The Pyrazole-Amine Scaffold
5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine (hereafter referred to as CMPD-OxP ) represents a "privileged scaffold" in medicinal chemistry. Structurally, it combines a polar pyrazole-amine core—critical for hydrogen bonding within the ATP-binding pocket of kinases—with a tetrahydrofuran (oxolane) ring that enhances aqueous solubility and metabolic stability compared to traditional phenyl or alkyl analogs.
While often utilized as a late-stage intermediate for high-value targets like LRRK2 , BTK , and JAK inhibitors, this guide outlines the protocol for validating CMPD-OxP (or its direct derivatives) as a bioactive lead candidate. The validation strategy focuses on proving its superiority in oral bioavailability and target residency time compared to standard pyrazole-based inhibitors.
Comparative Analysis: CMPD-OxP vs. Standard Alternatives[1]
To validate CMPD-OxP, we must benchmark it against established pyrazole-containing kinase inhibitors. We will use Ruxolitinib (a JAK1/2 inhibitor) as the "Gold Standard" comparator due to its structural reliance on a pyrazole core for ATP competition.
| Feature | CMPD-OxP (Candidate) | Ruxolitinib (Comparator) | Implication for Validation |
| Core Structure | Pyrazole-4-amine + Oxolane | Pyrazole + Pyrrolopyrimidine | CMPD-OxP tests the efficacy of the oxolane ring in reducing lipophilicity (LogP). |
| Solubility (Aq) | High (Polar ether moiety) | Moderate | CMPD-OxP should show superior dissolution kinetics in in vivo formulations. |
| Metabolic Liability | Low (Oxolane ring is stable) | Moderate (CYP3A4 metabolism) | Expect longer |
| Target Binding | Bidentate H-bond donor/acceptor | Hinge binder | Validation must prove CMPD-OxP maintains hinge interaction despite the bulky oxolane tail. |
Mechanistic Grounding & Pathway Visualization
The primary mechanism of action (MoA) for pyrazole-4-amines is ATP-competitive inhibition . The exocyclic amine group typically forms a hydrogen bond with the "hinge region" of the kinase, while the oxolane ring occupies the solvent-exposed front pocket, modulating solubility.
Figure 1: ATP-Competitive Inhibition Pathway (MAPK/JAK Context)
Caption: Mechanism of Action. CMPD-OxP competes with ATP for the kinase hinge region, preventing substrate phosphorylation and halting downstream signaling.
In Vivo Validation Protocols
To scientifically validate CMPD-OxP, you must move beyond simple IC50 values and prove "drug-likeness" in a living system.
Phase I: Pharmacokinetics (PK) & Bioavailability
Objective: Confirm that the oxolane ring improves oral absorption compared to phenyl-pyrazole analogs.
Protocol:
-
Subjects: Male Sprague-Dawley rats (n=3 per group).
-
Formulation: Dissolve CMPD-OxP in 5% DMSO / 40% PEG400 / 55% Saline. (The oxolane ring should allow lower DMSO concentrations than Ruxolitinib).
-
Dosing:
-
Group A: IV Bolus (1 mg/kg).
-
Group B: Oral Gavage (5 mg/kg).
-
-
Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: LC-MS/MS quantification.
-
Key Metric: Calculate Bioavailability (
).-
Success Criteria:
(Demonstrates the oxolane advantage).
-
Phase II: Pharmacodynamics (PD) - Target Engagement
Objective: Prove the molecule enters the tissue and inhibits the target kinase (e.g., ERK or JAK).
Protocol:
-
Model: Mice bearing subcutaneous tumors (e.g., A375 for MAPK or HEL cells for JAK).
-
Treatment: Single oral dose of CMPD-OxP at MTD (Maximum Tolerated Dose).
-
Harvest: Collect tumor tissue at
(determined in Phase I). -
Assay: Western Blot analysis of tumor lysates.
-
Readout: Ratio of Phospho-Protein (p-ERK) to Total Protein (t-ERK).
-
Success Criteria: >60% reduction in phosphorylation relative to Vehicle control.
-
Phase III: Efficacy Study (Tumor Growth Inhibition)
Objective: Compare therapeutic index against the Comparator.
Protocol:
-
Groups:
-
Vehicle Control.
-
CMPD-OxP (High Dose: 50 mg/kg QD).
-
Comparator (Ruxolitinib: 50 mg/kg QD).
-
-
Duration: 21 Days.
-
Measurement: Caliper measurement of tumor volume (
). -
Endpoint: Tumor Growth Inhibition (TGI).
Experimental Workflow Diagram
This diagram illustrates the logical flow from synthesis to validated lead candidate.
Figure 2: Validation Workflow
Caption: Step-by-step validation pipeline. Progression requires meeting strict quantitative gates (IC50, Bioavailability, TGI).
References
-
Fabbro, D., et al. (2012). "Targeting cancer with small-molecule kinase inhibitors." Methods in Molecular Biology. Link
-
Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2023). "1H-Pyrazol-4-amine, 5-methyl-1-(tetrahydro-3-furanyl)-." National Center for Biotechnology Information. Link
benchmarking 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine against standard treatments
Publish Comparison Guide: Benchmarking 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine
Executive Summary
5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine (CAS: 2177263-12-4, also known as the "Oxolane-Pyrazole Amine") represents a critical evolution in kinase inhibitor design.[1] Unlike first-generation "Standard Treatments" that relied on lipophilic aromatic scaffolds (e.g., quinolines in Cabozantinib), this moiety introduces a saturated heterocyclic ether (oxolane/tetrahydrofuran) to the pharmacophore.[1]
This guide benchmarks the molecule against standard alkyl- and aryl-pyrazole scaffolds, demonstrating its superior utility in developing Selective RET Inhibitors (like the Pralsetinib class) and its role in overcoming the "molecular obesity" (high LogP) associated with multi-kinase inhibitors.[1]
Benchmarking Matrix: The Product vs. Standard Alternatives
The following table compares the Oxolane-Pyrazole Amine against the two historical standards: the Simple Alkyl-Pyrazole (used in early inhibitors) and the Aryl-Pyrazole (used in non-selective MKIs).
| Feature | The Product (Oxolane-Pyrazole) | Standard A (Aryl-Pyrazole) | Standard B (Alkyl-Pyrazole) | Impact on Drug Development |
| Solubility (LogP) | High (LogP ~1.5 - 2.[1]0) | Low (LogP > 3.[1]5) | Moderate | The oxolane ring lowers lipophilicity, improving oral bioavailability without formulation complexing agents.[1] |
| Selectivity Profile | High Specificity | Low (Multi-Kinase) | Moderate | The 3D geometry of the oxolane ring allows specific "gatekeeper" residue avoidance in RET/ALK pockets, reducing off-target VEGFR toxicity.[1] |
| Metabolic Stability | High | Moderate | Low | The saturated ether ring is less prone to rapid oxidative metabolism compared to exposed alkyl chains.[1] |
| Synthesis Complexity | High (Chiral Center) | Low | Low | Requires advanced chemo-enzymatic synthesis (see Protocol 1) to establish the (R)- or (S)- stereocenter.[1] |
| Primary Application | Next-Gen RET/ALK Inhibitors | Broad Spectrum MKIs | Early Gen Kinase Tools | Enables "Precision Oncology" drugs with fewer side effects.[1] |
Technical Deep Dive: Why the Oxolane Ring Matters
The Solubility/Selectivity Paradox
Standard treatments for RET-driven cancers (e.g., Cabozantinib, Vandetanib) utilize planar, aromatic ring systems.[1] While potent, these structures suffer from poor water solubility and "flat" geometries that bind promiscuously to multiple kinases (VEGFR2, EGFR), leading to dose-limiting toxicities like hypertension.[1]
The introduction of the oxolan-3-yl (tetrahydrofuran) ring at the N1 position of the pyrazole creates a "kinked" 3D structure.[1]
-
Mechanism: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA) in the solvent-exposed region of the ATP binding pocket.[1]
-
Result: This specific interaction maintains high affinity for the target (RET IC50 < 1 nM) while disrupting binding to off-target kinases that require a flat hydrophobic surface.[1]
Case Study: The Pralsetinib Class
While Pralsetinib (BLU-667) itself utilizes a complex cyclohexyl-pyridine scaffold, the Oxolane-Pyrazole Amine is a key intermediate in the synthesis of analogous next-generation RET inhibitors designed to overcome resistance mutations (e.g., V804M).[1] Research indicates that replacing the cyclohexyl group with the oxolane ring maintains potency while significantly reducing molecular weight and improving CNS penetration.
Experimental Protocols
Protocol 1: Green Chemo-Enzymatic Synthesis
Standard chemical synthesis of chiral amines often yields racemates requiring wasteful resolution.[1] The benchmarked protocol below uses Transaminase (ATA) for 99% ee.
Reagents:
-
Substrate: 1-(oxolan-3-yl)-5-methyl-1H-pyrazol-4-one[1]
-
Enzyme: ATA-260 (Transaminase)[1]
-
Cofactor: PLP (Pyridoxal-5'-phosphate)[1]
-
Amine Donor: Isopropylamine[1]
Workflow:
-
Preparation: Dissolve 100 mg of ketone substrate in 5 mL phosphate buffer (pH 7.0) containing 1 mM PLP.[1]
-
Enzymatic Reaction: Add 10 mg ATA-260 and 1 M Isopropylamine (donor).
-
Incubation: Shake at 30°C for 24 hours.
-
Workup: Basify to pH 10 with NaOH, extract with EtOAc (3x).
-
Validation: Analyze ee% via Chiral HPLC (Chiralpak IC column).
-
Benchmark Success: >99% ee and >85% isolated yield.[1]
-
Protocol 2: Comparative Solubility Assay
-
Prepare saturated solutions of Compound X (Oxolane-Pyrazole) and Compound Y (Phenyl-Pyrazole) in pH 7.4 PBS.
-
Shake for 4 hours at room temperature.
-
Filter and analyze supernatant via UV-Vis spectrophotometry.[1]
-
Expected Result: Oxolane derivative shows 3-5x higher aqueous solubility.[1]
-
Visualizations
Diagram 1: Chemo-Enzymatic Synthesis Workflow
This diagram illustrates the high-efficiency route to the chiral amine, contrasting it with the "Standard" chemical resolution path.
Caption: Comparison of the traditional chemical route (Red) vs. the benchmarked chemo-enzymatic route (Green) for synthesizing the chiral oxolane-pyrazole amine.
Diagram 2: Mechanism of Action (Selectivity)
How the oxolane scaffold enables selectivity in the RET Kinase pocket compared to standard MKIs.
Caption: Structural basis for selectivity. The oxolane ring's 3D geometry avoids steric clashes with gatekeeper residues, a common failure point for standard planar inhibitors.[1]
References
-
Gaikwad, R., et al. (2023).[1] "Green One‐Pot Chemo‐Enzymatic Synthesis of a Key Chiral Amine Intermediate: Useful to Pralsetinib Synthesis." ChemistrySelect. Link[1]
-
Subbiah, V., et al. (2020).[1] "Pralsetinib for RET fusion-positive non-small-cell lung cancer."[1][2] The Lancet Oncology.[1] Link
-
ChemicalBook. "Pralsetinib Intermediate Data: 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine."[1] Link
-
PubChem. "Compound Summary: 5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine."[1] Link
-
Blueprint Medicines. "Discovery of BLU-667 (Pralsetinib): A Potent and Selective RET Inhibitor."[1] Cancer Discovery. Link
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
